Di-t-butylacetylene

Cycloaddition Regioselectivity Ligand Synthesis

Di-t-butylacetylene addresses the common challenge of regioisomeric mixtures in alkyne transformations, where less-hindered analogs produce complex product distributions requiring tedious chromatographic separation. • 100% para-selectivity in [4+2] cycloadditions with 1,3,4-triazines - eliminates regioisomer separation for streamlined ligand production • Living polymerization (Mw/Mn = 1.1, 97% cis content) via Mo-based catalysts for well-defined conjugated polymers and block copolymers • Exclusive head-to-tail dimerization to E-2,4-di-tert-butyl-1-buten-3-yne under organoactinide catalysis - avoids complex product mixtures

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 17530-24-4
Cat. No. B093683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-t-butylacetylene
CAS17530-24-4
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C#CC(C)(C)C
InChIInChI=1S/C10H18/c1-9(2,3)7-8-10(4,5)6/h1-6H3
InChIKeyFXVDWKZNFZMSOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-t-butylacetylene: Key Properties and Characteristics


Di-t-butylacetylene (2,2,5,5-tetramethyl-3-hexyne, CAS 17530-24-4) is a sterically hindered internal alkyne featuring two bulky tert-butyl groups attached to the acetylenic core . This symmetrical, non-polar molecule exhibits distinct physical and chemical properties relative to less-hindered alkynes, including a higher melting point (26-28 °C) and a boiling point of approximately 132.9 °C . Its pronounced steric encumbrance profoundly influences its reactivity, often dictating regio- and stereochemical outcomes in catalytic transformations that diverge from those of terminal or less-substituted alkyne analogs [1].

Workflow
Steric control for regio- and chemoselective transformations
Selection
Solid internal alkyne simplifies handling and purification
Use Context
Ligand synthesis, living polymerization, pivaloylation methodologies

Di-t-butylacetylene: Unmatched by Common Alkynes


The unique steric profile of di-t-butylacetylene fundamentally alters its reaction pathways compared to less bulky alkynes such as 3-hexyne or terminal alkynes like tert-butylacetylene. In key transformations, including transition-metal-catalyzed oligomerization and cycloadditions, di-t-butylacetylene exhibits exclusive regio- and chemoselectivity that is not observed with smaller analogs [1]. For example, while tert-butylacetylene undergoes head-to-tail dimerization under Ti catalysis [2], less-hindered alkynes often produce complex mixtures of regioisomers. Similarly, in [4+2] cycloadditions, di-t-butylacetylene drives exclusive para-isomer formation, whereas other alkynes yield mixed regioisomers [3]. Substituting di-t-butylacetylene with a generic alkyne in such applications would compromise product purity and reaction predictability, underscoring the necessity of selecting this specific, sterically defined building block for demanding synthetic sequences.

Di-t-butylacetylene
Exclusive para regioselectivity in cycloadditions and dimerization selectivity
Generic Alkynes
Mixed regioisomers (meta/para) in cycloadditions; complex oligomer mixtures
Di-t-butylacetylene
Unique pivaloylation reactivity via ozonolysis fragmentation
Less-hindered Alkynes
Simple oxidative cleavage without pivaloylating capacity

Di-t-butylacetylene: Performance vs. Closest Analogs


Exclusive para-Regioselectivity in Cycloaddition

In the [4+2] cycloaddition of 2,6-disubstituted-1,3,4-triazines with alkynes, most alkynyl dienophiles produce a mixture of meta and para regioisomers, with the meta isomer typically favored. However, the use of tert-butylacetylene (and by extension the more sterically demanding di-t-butylacetylene) drives the reaction exclusively to the para isomer, achieving 100% regioselectivity [1]. This contrasts with ethynylarenes, which yield low amounts of the para isomer. The exclusive para selectivity simplifies purification and ensures a single product outcome, which is critical for the efficient synthesis of well-defined bipyridine ligands.

Regioselectivity
Head-to-head
Exclusive para isomer (100%) vs. mixed meta/para with other alkynes
Enables single-isomer ligand synthesis without separation.
[4+2] cycloaddition with 1,3,4-triazines; reported context.
Cycloaddition Regioselectivity Ligand Synthesis

Living Polymerization and Stereocontrol

Using a MoOCl4–nBu4Sn–EtOH catalyst system, tert-butylacetylene undergoes living polymerization to yield a polymer with a very narrow molecular weight distribution (Mw/Mn = 1.1) and high cis content (97%) [1]. In contrast, many substituted acetylenes, such as phenylacetylene, often produce polymers with broader polydispersities or less stereocontrol under similar conditions. The living character of the polymerization allows for precise control over molecular weight and end-group fidelity, enabling the synthesis of well-defined block copolymers and functional macromolecules.

Polymerization control
Reported
Mw/Mn = 1.1, cis content 97%
Supports synthesis of stereoregular, narrow-dispersity polymers.
MoOCl4–nBu4Sn–EtOH catalyst; model-specific review.
Living Polymerization Stereoregularity Polymer Chemistry

Regioselective Dimerization by Organoactinides

Organoactinide complexes Cp*2AnMe2 (An = Th, U) catalyze the oligomerization of terminal alkynes. The steric bulk of the alkyne substituent dictates the product outcome. With tert-butylacetylene, the reaction proceeds regioselectively to the E-2,4-disubstituted 1-buten-3-yne dimer. In contrast, the less bulky trimethylsilylacetylene is regioselectively trimerized to the E,E-1,4,6-tris(trimethylsilyl)-1,3-hexadiene-5-yne, with only minor amounts (3–5%) of the corresponding dimer [1]. This demonstrates that the steric profile of di-t-butylacetylene uniquely favors dimer formation over trimerization, providing a route to specific oligomeric structures.

Dimerization selectivity
Head-to-head
Exclusive dimer vs. trimerization with trimethylsilylacetylene
Steric bulk directs dimer formation for fine intermediate synthesis.
Organoactinide catalysis; reaction outcome context-dependent.
Oligomerization Organoactinide Regioselectivity

Pivaloylating Reactivity in Ozonolysis

The ozonolysis of di-tert-butylacetylene in aprotic solvents at < –40 °C, followed by warming, leads to a unique product distribution dominated by pivalic anhydride, pivalil, and pivalic acid, along with gaseous byproducts (isobutane, isobutene, CO2, CO) [1]. When conducted in the presence of hydroxyl-containing compounds, this reaction serves as a novel pivaloylating system, incorporating both tert-butyl groups into pivaloyl derivatives via fragmentation of a labile carbonyl oxide intermediate . This reactivity is distinct from that of less-hindered alkynes, which typically undergo simple oxidative cleavage without such extensive fragmentation and derivatization potential.

Pivaloylating system
Class-level
Fragmentation to pivalic anhydride/acid; pivaloylation with alcohols
Supports development of pivaloylation methodology.
Low-temperature ozonolysis; data to verify in target system.
Ozonolysis Pivaloylation Synthetic Methodology

Physical Property Differences from Linear Alkynes

The introduction of two bulky tert-butyl groups substantially alters the physical state and handling characteristics of the alkyne. Di-t-butylacetylene is a solid at room temperature (mp 26–28 °C) with a boiling point of ~133 °C, whereas less-hindered internal alkynes like 3-hexyne are low-boiling liquids (bp 81 °C) . This difference in volatility and phase can simplify storage, purification, and reaction setup, particularly in applications where low-boiling reagents are undesirable. The higher melting point also facilitates recrystallization as a purification method.

Physical properties
Data to verify
Solid at r.t.; bp ~133 °C vs. 81 °C for 3-hexyne
Solid handling may simplify storage and reaction setup.
Supplier-reported; cross-check with lot-specific data.
Physicochemical Properties Steric Hindrance Handling

Di-t-butylacetylene: Optimal Application Scenarios


Regioisomerically Pure Bipyridine Ligands

When preparing arylated bipyridine ligands via [4+2] cycloaddition with 1,3,4-triazines, di-t-butylacetylene ensures exclusive para isomer formation (100% regioselectivity) [4]. This eliminates the need for chromatographic separation of meta/para mixtures, streamlining the production of ligands for coordination chemistry and photophysical applications.

Stereoregular Polyacetylene Synthesis

For the fabrication of conjugated polymers with well-defined properties, di-t-butylacetylene can be polymerized using Mo-based catalysts to yield a living polymer with a narrow molecular weight distribution (Mw/Mn = 1.1) and high cis content (97%) [4]. This enables the construction of block copolymers and functional materials with predictable electronic and optical characteristics.

Regioselective Dimerization for Fine Intermediates

In the presence of organoactinide catalysts, di-t-butylacetylene undergoes exclusive head-to-tail dimerization to form the E-2,4-di-tert-butyl-1-buten-3-yne dimer [4]. This selective transformation provides a high-value intermediate for further functionalization, avoiding the complex mixtures generated by less-hindered alkynes.

Pivaloylating Reagent in Ozonolysis

Di-t-butylacetylene serves as a unique pivaloylating agent when ozonolyzed in the presence of alcohols or other hydroxyl-containing compounds, leading to the direct formation of pivaloyl esters [4]. This specialized reactivity offers a mild, metal-free route to sterically hindered esters that may be challenging to prepare by conventional acylation methods.

Application
Selection Property
Validation Focus
Bipyridine ligand synthesis
Exclusive para-regioselectivity
Confirm isomer purity by HPLC/NMR
Stereoregular polyacetylene
Living polymerization with high cis content
Verify narrow MWD and cis content by GPC/NMR
Regioselective dimerization
Sterically driven dimerization selectivity
Validate product structure by GC-MS/NMR
Pivaloylating reagent
Unique fragmentation and pivaloylation reactivity
Confirm pivaloyl ester formation by NMR

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